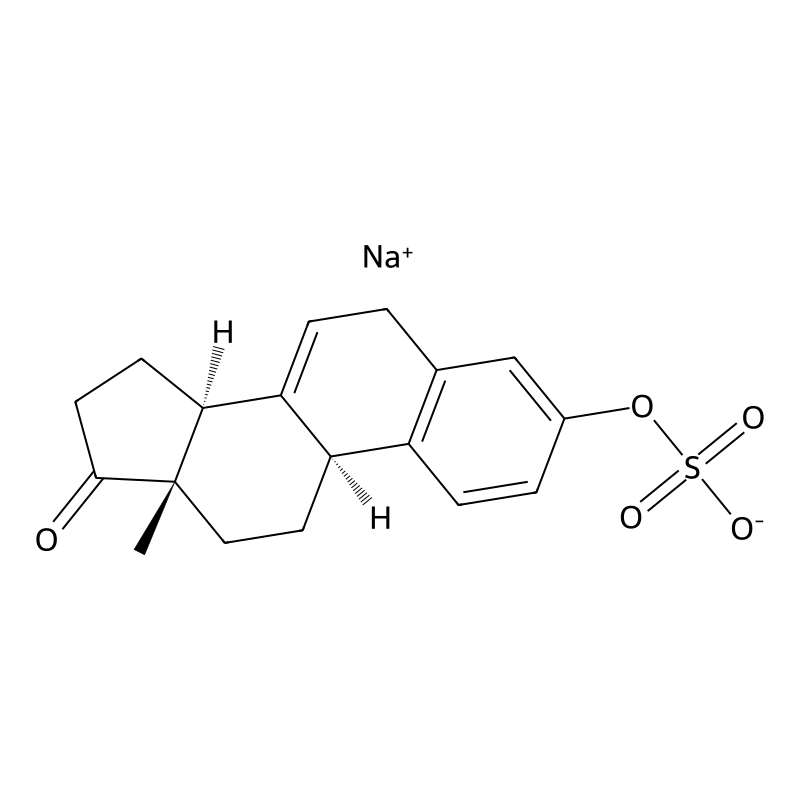CAS No.:12126-59-9
Molecular Formula:C18H19NaO5S
Molecular Weight:370.4 g/mol
Availability:
In Stock
CAS No.:2624-43-3
Molecular Formula:C23H24O4
Molecular Weight:364.4 g/mol
Availability:
In Stock
CAS No.:17230-88-5
Molecular Formula:C22H27NO2
Molecular Weight:337.5 g/mol
Availability:
In Stock
CAS No.:198481-32-2
Molecular Formula:C30H34N2O3
Molecular Weight:470.6 g/mol
Availability:
In Stock
CAS No.:15690-57-0
Molecular Formula:C26H28ClNO
Molecular Weight:406.0 g/mol
Availability:
In Stock
CAS No.:7619-53-6
Molecular Formula:C32H36ClNO8
Molecular Weight:598.1 g/mol
Availability:
In Stock





